molecular formula C5H4N2O3 B096767 5-Hydroxy-2-nitropyridine CAS No. 15206-26-5

5-Hydroxy-2-nitropyridine

Cat. No. B096767
CAS RN: 15206-26-5
M. Wt: 140.1 g/mol
InChI Key: LJFLBSBHQDJFQT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The presence of substituents like the nitro and hydroxy groups can significantly alter the chemical and physical properties of the pyridine ring, leading to a variety of applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of substituted pyridines, including those with hydroxy and nitro groups, has been explored in several studies. For instance, the multistep synthesis of 5,6-dihalo-3-hydroxypyridines starting from commercially available 2-hydroxy-5-nitropyridine has been described, showcasing the versatility of nitropyridines as intermediates in organic synthesis . Additionally, the substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, leading to the formation of various 2-substituted-5-nitropyridines, although the specific synthesis of 5-hydroxy-2-nitropyridine is not directly mentioned . The reactivity of 2-halo-5-nitropyridines with hydroxide ions in dimethyl sulfoxide has also been studied, resulting in the formation of 2-hydroxy-5-nitropyridine under certain conditions .

Molecular Structure Analysis

The molecular structure and hydrogen-bonding patterns of related nitropyridine compounds have been analyzed using X-ray single crystal diffraction, revealing intricate details about intermolecular forces and geometrical criteria . Furthermore, vibrational spectroscopic studies, natural bond orbital analysis, and molecular electrostatic potential surface mapping have been employed to investigate the molecular stability, bond strength, and charge density distribution of similar compounds, such as 3-hydroxy-6-methyl-2-nitropyridine . These studies provide insights into the conformational stability and electronic properties of nitropyridines, which are likely relevant to the understanding of 5-hydroxy-2-nitropyridine as well.

Chemical Reactions Analysis

The chemical reactivity of nitropyridines has been explored in various contexts. For example, the use of 2,2'-dithiobis(5-nitropyridine) for the activation of thiol groups in peptides suggests that nitropyridines can participate in bioconjugation reactions . The reaction of 3-nitropyridine with sulfite ions to yield disubstituted pyridines indicates that nitropyridines can undergo nucleophilic substitution reactions . These findings suggest that 5-hydroxy-2-nitropyridine may also exhibit interesting reactivity patterns that could be harnessed in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their functional groups. The vibrational spectral studies and HOMO-LUMO analyses based on density functional theory (DFT) provide valuable information about the electronic structure and potential reactivity of these molecules . The electron density isosurface with electrostatic potential mapping offers insights into the size, shape, and site of chemical reactivity, which are essential for understanding the behavior of 5-hydroxy-2-nitropyridine in various chemical environments .

Scientific Research Applications

  • Field : Chemistry
    • Application Summary : 5-Hydroxy-2-nitropyridine is used as a catalyst in imidazolide couplings .
    • Results or Outcomes : The use of 5-Hydroxy-2-nitropyridine as a catalyst in imidazolide couplings has been identified as a new, safe, and effective method .
    • Application Summary : 5-Hydroxy-2-nitropyridine is used as an intermediate in organic synthesis .
    • Results or Outcomes : The use of 5-Hydroxy-2-nitropyridine as an intermediate in organic synthesis contributes to the production of various organic compounds .
    • Application Summary : 5-Hydroxy-2-nitropyridine is used as a pharmaceutical intermediate .
    • Results or Outcomes : The use of 5-Hydroxy-2-nitropyridine as a pharmaceutical intermediate contributes to the production of various drugs .
    • Application Summary : 5-Hydroxy-2-nitropyridine has been identified as a new, safe, and effective catalyst for imidazolide couplings .
    • Results or Outcomes : The use of 5-Hydroxy-2-nitropyridine as a catalyst in imidazolide couplings has been identified as a new, safe, and effective method .
    • Application Summary : 5-Hydroxy-2-nitropyridine is used in the synthesis of materials .
    • Results or Outcomes : The use of 5-Hydroxy-2-nitropyridine in material synthesis contributes to the production of various materials with desired properties .

Future Directions

The future directions in the study of 2-Hydroxy-5-nitropyridine could involve further exploration of its tautomeric forms and their implications in various chemical reactions . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.

properties

IUPAC Name

6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLBSBHQDJFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376515
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-nitropyridine

CAS RN

15206-26-5
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC De Selms - The Journal of Organic Chemistry, 1968 - ACS Publications
… When ether was used as the final extraction solvent, fractional sublimation of the product gave a 1% yield of 5-hydroxy-2-nitropyridine (III) in addition to II. Although, III was not detected …
Number of citations: 27 pubs.acs.org
C Grundmann, R Richter - The Journal of Organic Chemistry, 1968 - ACS Publications
… When ether was used as the final extraction solvent, fractional sublimation of the product gave a 1% yield of 5-hydroxy-2-nitropyridine (III) in addition to II. Although, III was not detected …
Number of citations: 163 pubs.acs.org
B Richey - 2014 - search.proquest.com
A multicomponent coupling reaction (MCR) is a very efficient synthetic method, capable of forming several new bonds in a one-pot process to afford highly functionalized molecules. An …
Number of citations: 0 search.proquest.com

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